![molecular formula C14H20N2O5 B3836050 1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinol](/img/structure/B3836050.png)
1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinol
Overview
Description
The compound “1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinol” is a complex organic molecule. It contains a piperidinol group, which is a six-membered ring with one nitrogen atom and a hydroxyl group. It also contains a 4,5-dimethoxy-2-nitrobenzyl group, which is a benzene ring substituted with two methoxy groups, a nitro group, and a benzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring would provide a planar, aromatic region, while the piperidinol ring would introduce a degree of three-dimensionality. The nitro group is a strong electron-withdrawing group, which would impact the electron distribution in the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The nitro group could be reduced to an amine, and the benzyl group could participate in various reactions typical of aromatic compounds. The hydroxyl group in the piperidinol ring could potentially be esterified or undergo other reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with similar structures tend to have higher molecular weights and may be solid at room temperature. The presence of the polar nitro, methoxy, and hydroxyl groups could potentially make this compound somewhat soluble in polar solvents .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with. The presence of multiple functional groups means it could potentially interact with a variety of biological targets .
Future Directions
The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications. This could include further synthetic work, physical and chemical property determination, and potentially biological testing if it’s intended to be a drug .
properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-20-13-6-10(8-15-5-3-4-11(17)9-15)12(16(18)19)7-14(13)21-2/h6-7,11,17H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIJYIGMLNESNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCCC(C2)O)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]piperidin-3-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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